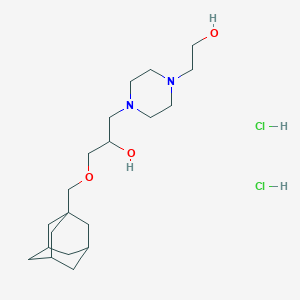

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound belonging to the family of adamantane derivatives Adamantane, known for its stability and unique cage-like structure, serves as the backbone, imparting rigidity and hydrophobicity to the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multi-step procedures. Starting from commercially available adamantane, the steps generally include:

Adamantane Functionalization: : The adamantane core is first functionalized through a hydroxylation process, introducing an -OH group at a specific position. This step often employs oxidative reagents like chromic acid or KMnO4.

Ether Formation: : The hydroxylated adamantane undergoes a substitution reaction with a suitable alkyl halide to form an ether linkage.

Attachment of Piperazine Moiety: : The resulting compound is further reacted with a piperazine derivative under nucleophilic substitution conditions.

Final Functionalization:

Industrial Production Methods

Industrial production employs similar principles but often involves optimization for scale, including the use of continuous reactors and streamlined purification techniques to ensure high yields and purity. Catalytic processes and robust purification steps like crystallization and chromatography are vital.

Análisis De Reacciones Químicas

Types of Reactions

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

Oxidation: : Mild oxidation can further functionalize the adamantane ring.

Reduction: : The compound’s hydroxyl groups can be reduced to create different derivatives.

Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.

Common Reagents and Conditions

Oxidation: : Uses reagents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: : Employs agents like LiAlH4 or NaBH4.

Substitution: : Involves alkyl halides, nucleophiles, and bases like NaOH or KOH.

Major Products

Products from these reactions vary based on the functional groups introduced or modified, often yielding novel derivatives with potential enhanced properties.

Aplicaciones Científicas De Investigación

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is versatile in scientific research:

Chemistry: : Serves as a scaffold for synthesizing new compounds with varied functional groups.

Biology: : Acts as a molecular probe in biological assays to study cell signaling and receptor interactions.

Medicine: : Investigated for its therapeutic potential in neurological disorders due to the adamantane core.

Industry: : Used in the development of advanced materials with unique physical properties.

Mecanismo De Acción

The compound’s mechanism of action involves interaction with cellular receptors and enzymes. The adamantane core’s rigidity facilitates strong binding to hydrophobic pockets in proteins, while the piperazine and hydroxyethyl groups enhance solubility and binding specificity. These interactions affect molecular pathways, potentially altering biological processes.

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantanol: : Shares the adamantane core but lacks the complex side chains.

Memantine: : An adamantane derivative used in the treatment of Alzheimer's disease, showcasing the therapeutic potential of adamantane-based compounds.

Uniqueness

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its intricate structure combining an adamantane core with piperazine and hydroxyethyl functionalities, which provide a unique set of chemical and biological properties.

Propiedades

IUPAC Name |

1-(1-adamantylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O3.2ClH/c23-6-5-21-1-3-22(4-2-21)13-19(24)14-25-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23-24H,1-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLPSCMXKJFEED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2389460.png)